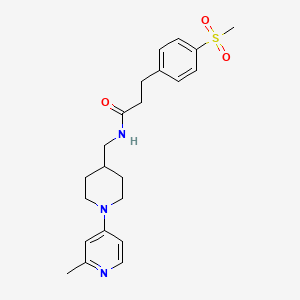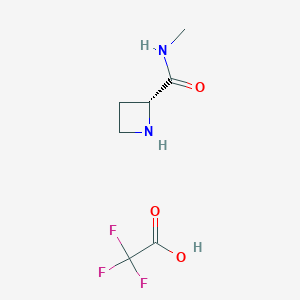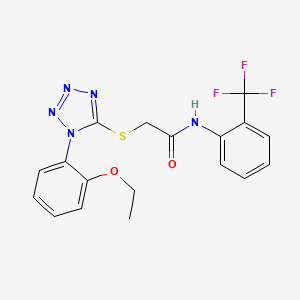![molecular formula C17H19NO3S B2970542 (E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide CAS No. 1223876-50-3](/img/structure/B2970542.png)
(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide, commonly known as MPES, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPES is a white crystalline powder that has a molecular weight of 365.46 g/mol.
作用機序
The mechanism of action of MPES is not well understood. However, it has been proposed that MPES may exert its biological effects by binding to specific receptors or enzymes in the body. For example, MPES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPES has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPES inhibits the activity of COX-2, which is involved in the production of inflammatory mediators. MPES has also been shown to induce apoptosis in cancer cells. In addition, MPES has been used as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
MPES has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, MPES also has some limitations, including its poor solubility in water and limited availability.
将来の方向性
There are several future directions for the research on MPES. One potential direction is the development of MPES-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the design of MPES-based metal complexes for the development of metal-based drugs. Furthermore, the investigation of the mechanism of action of MPES and its potential applications in other fields such as material science and environmental science is also an important future direction.
Conclusion:
In conclusion, MPES is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPES has been extensively studied for its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science and biological sciences. Although the mechanism of action of MPES is not well understood, it has been proposed that MPES may exert its biological effects by binding to specific receptors or enzymes in the body. MPES has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, MPES also has some limitations, including its poor solubility in water and limited availability. There are several future directions for the research on MPES, including the development of MPES-based fluorescent probes and metal-based drugs, as well as the investigation of its mechanism of action and potential applications in other fields.
合成法
The synthesis of MPES involves several steps, including the reaction of 3-methylphenol with 2-bromoethyl ether to obtain 2-(3-methylphenoxy)ethanol. The obtained compound is then reacted with thionyl chloride to obtain 2-(3-methylphenoxy)ethyl chloride. Finally, the reaction of 2-(3-methylphenoxy)ethyl chloride with N-phenylethylsulfonamide in the presence of a base such as potassium carbonate leads to the formation of MPES.
科学的研究の応用
MPES has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biological sciences. In medicinal chemistry, MPES has been shown to exhibit anti-inflammatory and anti-cancer properties. In material science, MPES has been used as a building block for the synthesis of various polymers and materials. In biological sciences, MPES has been used as a fluorescent probe for the detection of metal ions and as a ligand for the design of metal-based drugs.
特性
IUPAC Name |
(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-15-6-5-9-17(14-15)21-12-11-18-22(19,20)13-10-16-7-3-2-4-8-16/h2-10,13-14,18H,11-12H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWFIGLNLYYBHZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2970461.png)
![{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970462.png)



![4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2970468.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea](/img/structure/B2970469.png)
![Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2970471.png)
![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)
